

Application Notes and Protocols: Western Blot Analysis of TEAD Palmitoylation Following VT107 Treatment

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Compound of Interest

Compound Name: VT107

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Introduction

The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in organ size control, cell proliferation, and tumorigenesis.[1] The activity of TEAD proteins is regulated by post-translational modifications, notably S-palmitoylation, which is essential for their stability and interaction with the transcriptional co-activators YAP and TAZ.[2][3][4] Dysregulation of the Hippo-YAP/TAZ-TEAD signaling axis is a common feature in various cancers, making TEAD proteins attractive therapeutic targets.

VT107 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1][5] It functions by blocking the palmitoyl-CoA binding site on TEAD proteins, thereby preventing their auto-palmitoylation.[1] This inhibition leads to a decrease in the levels of palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[5][6] Consequently, the interaction between TEADs and YAP/TAZ is disrupted, leading to the suppression of TEAD-mediated gene transcription and inhibition of proliferation in cancer cells with a dysregulated Hippo pathway.[6][7]

These application notes provide detailed protocols for the analysis of TEAD palmitoylation status by Western blot following treatment with **VT107**, utilizing the Acyl-Biotinyl Exchange

(ABE) assay.

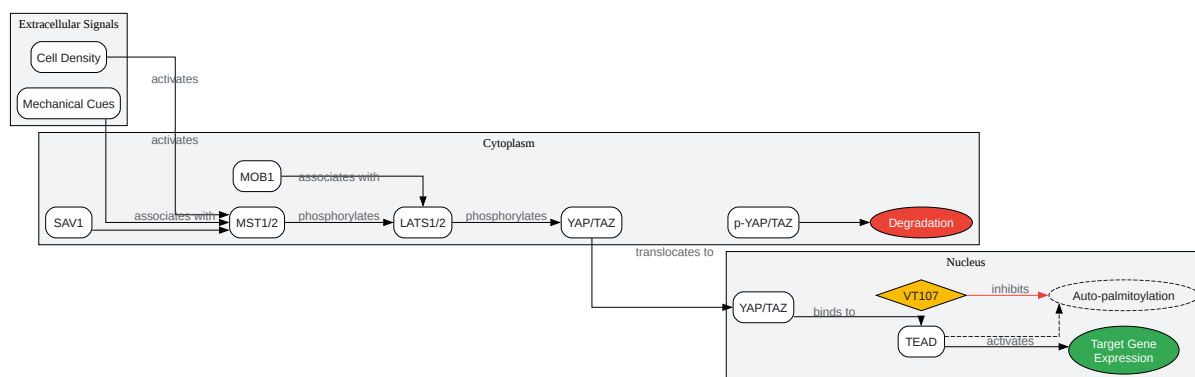
Data Presentation

The following table summarizes the quantitative effects of **VT107** on TEAD activity and palmitoylation based on available data.

Parameter	Value	Cell Line/System	Comments	Reference
VT107 IC50 (YAP Reporter Assay)	4.93 nM	HEK293T cells	Measures inhibition of YAP/TAZ-TEAD-dependent transcription.	[7]
Effect on Endogenous TEAD Palmitoylation	Inhibition observed at 3 μ M	HEK293T cells	VT107 inhibits palmitoylation of endogenous TEAD1 and TEAD3, and is highly potent against TEAD4.	[5]
Effect on Endogenous TEAD Palmitoylation in Mesothelioma Cells	Decreased palmitoylated TEAD1, TEAD3, and TEAD4	NCI-H2373 cells	Treatment with 3 μ M VT107 overnight resulted in a clear reduction of the palmitoylated forms of TEAD proteins with a concurrent increase in the unpalmitoylated forms.	[6]

Signaling Pathway

The Hippo-YAP/TAZ-TEAD signaling pathway is a key regulator of cell growth and proliferation. In its "off" state (low cell density), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of pro-proliferative and anti-apoptotic genes. In the "on" state (high cell density), a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation, thus inhibiting TEAD-mediated transcription. **VT107** acts by directly inhibiting the auto-palmitoylation of TEAD proteins, which is a critical step for their stability and interaction with YAP/TAZ.



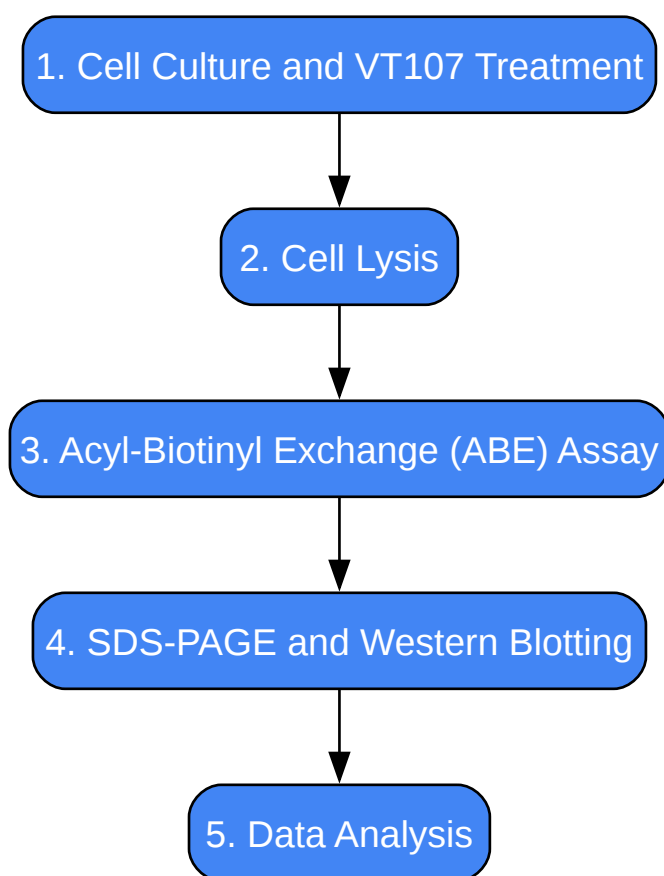
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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of **VT107**.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the key steps for analyzing TEAD palmitoylation after **VT107** treatment.



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Caption: Workflow for Western blot analysis of TEAD palmitoylation.

Cell Culture and VT107 Treatment

- Cell Culture: Culture cells of interest (e.g., NCI-H2373 mesothelioma cells, HEK293T cells) in appropriate media and conditions until they reach 70-80% confluency.
- **VT107** Treatment:
 - Prepare a stock solution of **VT107** in DMSO.

- Treat cells with varying concentrations of **VT107** (e.g., 0.1, 1, 3, 10 μ M) or a vehicle control (DMSO) for the desired time period (e.g., 20-24 hours).
- The final concentration of DMSO in the culture medium should be kept below 0.1%.

Cell Lysis

- Harvesting Cells:
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
 - For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before adding lysis buffer.
- Lysate Preparation:
 - Incubate the lysate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

Acyl-Biotinyl Exchange (ABE) Assay

This protocol is adapted for the detection of protein S-palmitoylation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reagents and Buffers:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors.

- Blocking Buffer: Lysis buffer containing 10 mM N-ethylmaleimide (NEM). Prepare fresh.
- Hydroxylamine (HAM) Solution: 1 M Hydroxylamine-HCl in lysis buffer, pH adjusted to 7.4 with NaOH. Prepare fresh.
- Control Buffer: Lysis buffer with 1 M NaCl instead of HAM.
- Biotinylation Reagent: 1 mM HPDP-Biotin in DMSO.
- Streptavidin-agarose beads.

Procedure:

- Blocking of Free Thiols:
 - Take equal amounts of protein lysate (e.g., 1 mg) for each condition.
 - Add NEM to a final concentration of 10 mM.
 - Incubate at 4°C for 4 hours on a rotator to block free cysteine residues.
- Protein Precipitation:
 - Precipitate the protein by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully discard the supernatant and wash the pellet with 70% ice-cold acetone.
 - Air-dry the pellet briefly.
- Thioester Cleavage:
 - Resuspend the protein pellet in a buffer containing 1% SDS.
 - Divide each sample into two equal aliquots.
 - To one aliquot, add the HAM solution (+HAM). To the other, add the Control Buffer (-HAM).

- Incubate at room temperature for 1 hour with gentle agitation.
- Biotinylation of Palmitoylated Cysteines:
 - Precipitate the proteins again with acetone as described in step 2.
 - Resuspend each pellet in a buffer containing 1% SDS.
 - Add HPDP-Biotin to a final concentration of 0.2 mM.
 - Incubate at room temperature for 1 hour in the dark.
- Affinity Purification of Biotinylated Proteins:
 - Precipitate the proteins to remove excess HPDP-Biotin.
 - Resuspend the pellets in a buffer containing 0.1% SDS.
 - Add pre-washed streptavidin-agarose beads to each sample.
 - Incubate overnight at 4°C on a rotator.
- Elution:
 - Wash the beads three times with a wash buffer (e.g., lysis buffer with 0.1% SDS).
 - Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

SDS-PAGE and Western Blotting

Procedure:

- Gel Electrophoresis:
 - Load the eluted samples from the ABE assay onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
 - Include a protein ladder to determine molecular weights.

- Run the gel according to the manufacturer's instructions.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for the TEAD isoform of interest (e.g., anti-TEAD1, anti-TEAD3, or anti-pan-TEAD) diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST for 10 minutes each.
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
 - Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis

- Quantification:

- The intensity of the bands corresponding to palmitoylated TEAD (+HAM lane) and the negative control (-HAM lane) can be quantified using image analysis software (e.g., ImageJ).
- Interpretation:
 - A significant band in the +HAM lane and a faint or absent band in the -HAM lane confirms the palmitoylation of the TEAD protein.
 - Compare the band intensities between the vehicle-treated and **VT107**-treated samples to determine the effect of the inhibitor on TEAD palmitoylation. A decrease in the band intensity in the +HAM lane of **VT107**-treated samples indicates inhibition of palmitoylation.
 - To normalize for protein loading, a fraction of the total lysate (before the ABE assay) can be run on a separate gel and blotted for the TEAD protein and a loading control (e.g., GAPDH or β -actin).

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of **VT107** in inhibiting TEAD palmitoylation. By employing the Acyl-Biotinyl Exchange assay followed by Western blotting, it is possible to specifically detect and quantify the levels of palmitoylated TEAD proteins in response to **VT107** treatment. This methodology is crucial for the pre-clinical evaluation of TEAD-targeted therapies and for elucidating the molecular mechanisms underlying the Hippo signaling pathway in health and disease.

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